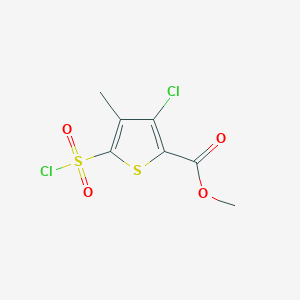
2-Acetamido-5-bromo-4-fluorobenzoic acid
Overview
Description
2-Acetamido-5-bromo-4-fluorobenzoic acid is a chemical compound with the CAS Number: 1820649-12-4 . It has a molecular weight of 276.06 .
Synthesis Analysis
The synthesis of 2-Acetamido-5-bromo-4-fluorobenzoic acid can be achieved through various methods. One such method involves the reaction of 4-bromo-2-fluorobenzoic acid with a chlorinating agent in the presence of a solvent, followed by condensation with Methylamine .Molecular Structure Analysis
The InChI code for 2-Acetamido-5-bromo-4-fluorobenzoic acid is 1S/C9H7BrFNO3/c1-4(13)12-8-3-7(11)6(10)2-5(8)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) .Scientific Research Applications
Synthesis and Environmental Fate of Halogenated Compounds
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a structurally related compound, highlights the importance of developing efficient synthetic routes for halogenated organic compounds. This method addresses the challenges associated with the use of toxic and costly reagents in large-scale production, suggesting the potential for similar innovations in the synthesis of 2-Acetamido-5-bromo-4-fluorobenzoic acid for research or industrial applications (Qiu et al., 2009).
Advanced Oxidation Processes for Compound Degradation
The degradation of pharmaceuticals like acetaminophen by advanced oxidation processes (AOPs) provides insights into potential research applications for 2-Acetamido-5-bromo-4-fluorobenzoic acid, especially in environmental science. Studies on AOPs reveal pathways, by-products, and the impact of such processes on compound degradation, offering a framework for understanding how similar compounds might behave under environmental remediation efforts (Qutob et al., 2022).
Environmental Protection and Adsorptive Elimination
Research on the adsorptive elimination of contaminants from water, such as acetaminophen, underscores the significance of developing and testing adsorbent materials. This field could benefit from studying the interactions between 2-Acetamido-5-bromo-4-fluorobenzoic acid and various adsorbents to assess its potential for removing or detecting environmental pollutants (Igwegbe et al., 2021).
Analytical Methods for Antioxidant Activity
The determination of antioxidant activity is critical in various fields, including food science and pharmacology. Although 2-Acetamido-5-bromo-4-fluorobenzoic acid was not directly studied, the development and application of analytical methods for assessing antioxidant activity in similar compounds highlight the importance of such research in understanding the chemical's potential applications (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
2-acetamido-5-bromo-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO3/c1-4(13)12-8-3-7(11)6(10)2-5(8)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUWRQXUTIVZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-bromo-4-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)

![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)

![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)




